methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Brand Name:
Vulcanchem
CAS No.:
163213-38-5
VCID:
VC21266518
InChI:
InChI=1S/C9H11N3O3/c1-15-9(14)6-5-7-8(13)10-3-2-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
SMILES:
COC(=O)C1=NN2CCCNC(=O)C2=C1
Molecular Formula:
C9H11N3O3
Molecular Weight:
209.2 g/mol
methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
CAS No.: 163213-38-5
Cat. No.: VC21266518
Molecular Formula: C9H11N3O3
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163213-38-5 |
|---|---|
| Molecular Formula | C9H11N3O3 |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | methyl 4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate |
| Standard InChI | InChI=1S/C9H11N3O3/c1-15-9(14)6-5-7-8(13)10-3-2-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13) |
| Standard InChI Key | VWXQPZYUOQXYLQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN2CCCNC(=O)C2=C1 |
| Canonical SMILES | COC(=O)C1=NN2CCCNC(=O)C2=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator